molecular formula C31H23ClN4O B2499908 N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-04-2

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2499908
CAS RN: 477229-04-2
M. Wt: 503
InChI Key: QRENKDYVGXGJJC-UHFFFAOYSA-N
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Description

This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been highlighted in a study as a potent derivative with significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . The compound has a molecular weight of 410.898 Da .


Synthesis Analysis

The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described in a study . The study provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular formula of the compound is C25H19ClN4 . The compound is a part of the 7H-Pyrrolo[2,3-d]pyrimidine family .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.898 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antimicrobial Activity

Salicylanilides, a class of compounds similar to the one , have been reported to display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Antimycobacterial Activity

Salicylanilides have also been reported to have antimycobacterial activity . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Enzyme Inhibition

Pyrrolo[2,3-d]pyrimidines, a class of 7-deazapurine analogs, have been reported as enzyme inhibitors . This suggests that they could be used in the development of drugs that target specific enzymes in the body .

Anti-inflammatory Activity

Some pyrrolo[2,3-d]pyrimidines have been reported to have anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Pyrrolo[2,3-d]pyrimidines have been reported to have anticancer activity . They could potentially be used in the development of new anticancer drugs .

Antiviral Activity

Some halogenated salicylanilides have been reported to reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines . This suggests that they could be used in the treatment of viral infections, including COVID-19 .

Anthelmintic Activity

Halogenated salicylanilides are important anthelmintics that are used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries . They could potentially be used in the treatment of parasitic worm infections .

Antileishmanial Activity

Halogenated salicylanilides have been reported as potential antileishmanial agents . This suggests that they could be used in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania .

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN4O/c1-21-6-5-9-25(18-21)36-19-28(22-7-3-2-4-8-22)29-30(33-20-34-31(29)36)35-24-12-16-27(17-13-24)37-26-14-10-23(32)11-15-26/h2-20H,1H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRENKDYVGXGJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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